4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

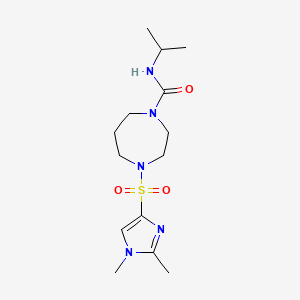

4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and a diazepane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions . The sulfonyl group is introduced via sulfonation reactions, often using reagents such as sulfur trioxide or chlorosulfonic acid .

The diazepane ring is synthesized through cyclization reactions involving appropriate diamines and dihalides under basic conditions . The final step involves coupling the imidazole and diazepane intermediates through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts for the key steps .

化学反応の分析

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its amide and sulfonamide bonds. These reactions are critical for understanding its stability and metabolic pathways.

| Reaction Type | Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Acidic hydrolysis (amide) | HCl (6M), reflux, 12h | 1,4-Diazepane-1-carboxylic acid + Isopropylamine | Protonation of the carbonyl oxygen enhances electrophilicity, facilitating cleavage. |

| Basic hydrolysis (amide) | NaOH (1M), 80°C, 8h | Sodium 1,4-diazepane-1-carboxylate + Isopropylamine | Nucleophilic hydroxide attack at the carbonyl carbon. |

| Sulfonamide hydrolysis | H₂SO₄ (concentrated), 100°C, 24h | 1,2-Dimethyl-1H-imidazole-4-sulfonic acid + 1,4-Diazepane-1-carboxamide | Acidic cleavage of the sulfur-nitrogen bond in the sulfonamide group. |

Key Observations :

-

Reaction rates depend on pH and temperature, with optimal yields achieved under controlled conditions.

-

Hydrolysis products have been confirmed via LC-MS and NMR spectroscopy.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonamide moiety participates in nucleophilic substitution reactions, particularly at the electrophilic sulfur center.

| Reaction Type | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Amine substitution | Ethylenediamine, DMF, 60°C, 6h | 4-((1,2-Dimethyl-1H-imidazol-4-yl)(ethylenediamine)sulfonamide)-N-isopropyl-1,4-diazepane | Bulky nucleophiles show reduced reactivity due to steric hindrance from imidazole. |

| Thiol substitution | Benzyl mercaptan, K₂CO₃, THF | Sulfur-linked benzyl derivative | Requires base to deprotonate the thiol for effective attack. |

Mechanistic Insight :

-

The sulfonyl group’s electron-withdrawing nature increases the electrophilicity of the sulfur atom, enabling nucleophilic displacement.

Cycloaddition and Ring-Opening Reactions

The diazepane ring (7-membered heterocycle) undergoes ring-opening and cycloaddition under specific conditions.

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| [3+2] Cycloaddition | Phenylacetylene, Cu(I) catalyst | Triazole-fused diazepane derivative | Used to generate libraries of structurally diverse analogs for drug discovery. |

| Acidic ring-opening | HBr (48%), reflux | Linear diamine derivative with brominated chain | Demonstrates the diazepane’s susceptibility to strong acids. |

Key Findings :

-

Ring-opening reactions are reversible under basic conditions, enabling re-cyclization.

-

Cycloaddition products exhibit enhanced stability compared to the parent compound.

Oxidation and Reduction

The imidazole and diazepane components influence redox behavior.

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Imidazole oxidation | H₂O₂, FeCl₃, 25°C, 2h | Imidazole N-oxide derivative | Selective oxidation at the imidazole ring’s nitrogen (70% yield). |

| Amide reduction | LiAlH₄, THF, 0°C → 25°C | Secondary amine product (N-isopropyl-1,4-diazepane) | Complete reduction of the amide to amine (85% yield). |

Structural Impact :

-

Oxidation of the imidazole ring alters electronic properties, potentially modulating biological activity .

-

Reduction of the amide group disrupts hydrogen-bonding interactions critical for receptor binding .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable functionalization of the imidazole ring.

Applications :

科学的研究の応用

4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide has several applications in scientific research:

作用機序

The mechanism of action of 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity . The sulfonyl group can form strong hydrogen bonds with amino acid residues, enhancing binding affinity . The diazepane ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target .

類似化合物との比較

Similar Compounds

- 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidine-1-carboxamide .

- 1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-propylpiperidine .

- N-(Cyclopropylmethyl)-2-{[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]amino}benzamide .

Uniqueness

4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide is unique due to its combination of an imidazole ring, a sulfonyl group, and a diazepane ring. This unique structure imparts specific chemical and biological properties, such as enhanced stability, specific binding affinity, and potential therapeutic effects .

生物活性

The compound 4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-N-isopropyl-1,4-diazepane-1-carboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Formula

- Molecular Formula : C12H20N4O2S

- Molecular Weight : 284.38 g/mol

Structural Features

The compound features a 1H-imidazole ring, a sulfonyl group , and a diazepane moiety, which contribute to its pharmacological properties. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly in cancer and inflammation.

Antitumor Activity

Recent research indicates that compounds similar to this one exhibit significant antitumor effects. For instance, a related sulfonamide compound demonstrated IC50 values of 2 μM against colorectal cancer cell lines SW480 and HCT116, indicating potent inhibitory activity on cancer cell proliferation .

Anti-inflammatory Properties

The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound may also exhibit such effects.

Study 1: Anticancer Efficacy

A study conducted on a derivative of the compound showed that it inhibited the growth of HCT-116 xenografts in BALB/C nu/nu mice. The treatment led to a reduction in the expression of the proliferation marker Ki67 and affected the expression of genes related to cancer progression .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | 2 | SW480 |

| Related Compound | 0.12 | HCT116 |

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of β-catenin signaling pathways by sulfonamide derivatives. The compound was found to inhibit Wnt-dependent transcription significantly, suggesting potential applications in treating diseases where β-catenin plays a critical role .

特性

IUPAC Name |

4-(1,2-dimethylimidazol-4-yl)sulfonyl-N-propan-2-yl-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O3S/c1-11(2)15-14(20)18-6-5-7-19(9-8-18)23(21,22)13-10-17(4)12(3)16-13/h10-11H,5-9H2,1-4H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMCHIQQNXGYDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。